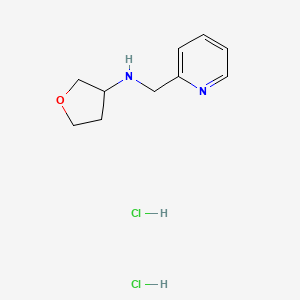

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride is a heterocyclic compound that features a pyridine ring and a tetrahydrofuran ring. This compound is often used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with tetrahydrofuran-3-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride can undergo various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride exhibits several biological activities that make it a candidate for pharmaceutical applications:

- Pharmacological Properties : Compounds containing pyridinyl groups are known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, N-(pyridin-2-yl) amides have garnered attention for their medicinal properties due to their ability to interact with various biological targets .

- Enzyme Inhibition : Research has indicated that related compounds can inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting potential therapeutic applications in treating neurodegenerative diseases and other conditions .

Practical Applications

The practical applications of this compound extend into various fields:

Case Studies

Several case studies illustrate the utility of N-(pyridin-2-ylmethyl)tetrahydrofuran derivatives:

- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of N-(pyridin-2-yl)methyl derivatives against various bacterial strains. Results indicated significant inhibition zones compared to control groups, supporting their use as potential antimicrobial agents.

- Inhibitory Effects on Enzymes : Research focused on the inhibitory effects of pyridine-containing compounds on acetylcholinesterase revealed that certain derivatives exhibited high potency and selectivity, suggesting their potential in treating Alzheimer's disease.

- Corrosion Testing : Laboratory tests demonstrated that tetrahydrofuran-based compounds effectively reduced corrosion rates in metal samples exposed to harsh environments, validating their application in industrial settings.

Mecanismo De Acción

The mechanism of action of N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in catalytic cycles. Additionally, it can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity .

Comparación Con Compuestos Similares

Similar Compounds

- N-(pyridin-3-ylmethyl)tetrahydrofuran-3-amine

- N-(pyridin-4-ylmethyl)tetrahydrofuran-3-amine

- N-(quinolin-2-ylmethyl)tetrahydrofuran-3-amine

Uniqueness

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Actividad Biológica

N-(pyridin-2-ylmethyl)tetrahydrofuran-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity has been explored in various studies, revealing potential therapeutic applications, particularly in cancer treatment and as a biochemical ligand.

This compound is characterized by its ability to interact with biological macromolecules, including proteins and nucleic acids. The compound can form stable complexes with metal ions, facilitating catalytic cycles that may influence cellular processes. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity .

Biological Activity Overview

The compound has been investigated for its potential roles in:

- Anticancer Activity : Research indicates that it can inhibit cell proliferation in specific cancer cell lines. For instance, one study found that a related compound exhibited a strong inhibitory effect on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 of 0.126 μM, while showing significantly less effect on non-cancerous cells .

- Ligand Properties : It has been explored as a ligand in biochemical assays, indicating its utility in drug development and molecular biology applications .

Anticancer Activity

A notable case study involved the evaluation of this compound's effects on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| MCF10A (non-cancerous) | 2.4 | Much less affected |

| MCF-7 | 0.87–12.91 | Moderate cytotoxicity |

The selectivity observed in these studies highlights the potential for developing targeted therapies that minimize damage to healthy tissues while effectively combating tumors.

Mechanistic Insights

The mechanism of action was further elucidated through pharmacodynamic studies in animal models. In BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups. This suggests not only anti-proliferative properties but also anti-metastatic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity |

|---|---|

| N-(pyridin-3-ylmethyl)tetrahydrofuran-3-amine | Moderate anticancer activity |

| N-(quinolin-2-ylmethyl)tetrahydrofuran-3-amine | Exhibits different binding affinities |

The distinct substitution pattern of this compound imparts unique chemical properties that enhance its biological activity compared to other derivatives.

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)oxolan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-2-5-11-9(3-1)7-12-10-4-6-13-8-10;;/h1-3,5,10,12H,4,6-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKWSLHEJHWJPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NCC2=CC=CC=N2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.